Acide (S)-2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique

Vue d'ensemble

Description

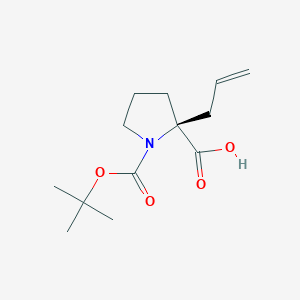

Boc-(S)-alpha-allyl-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring, and an allyl group attached to the alpha carbon. This modification enhances the stability and reactivity of the compound, making it valuable in various chemical and biological applications.

Applications De Recherche Scientifique

Boc-(S)-alpha-allyl-proline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: Boc-(S)-alpha-allyl-proline is used in the design of pharmaceutical compounds, particularly in the development of proline-rich peptides with therapeutic potential.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

Target of Action

Boc-(S)-alpha-allyl-proline, also known as (S)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a complex compound. Unfortunately, the specific targets of this compound are not well-documented in the literature. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and molecular biology experiments .

Mode of Action

It’s known that the compound is used in the field of peptide synthesis as a protecting group for amines . The Boc group is selectively removed under acidic conditions, allowing for the synthesis of complex peptides . This suggests that the compound may interact with its targets by protecting reactive amine groups during biochemical reactions .

Biochemical Pathways

Given its role in peptide synthesis, it’s likely that it plays a role in protein synthesis and modification pathways

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

Given its role in peptide synthesis, it’s likely that it influences protein structure and function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-alpha-allyl-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the allyl group at the alpha position. The process can be summarized as follows:

Protection of Proline: Proline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-protected proline.

Allylation: The Boc-protected proline is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of Boc-(S)-alpha-allyl-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-(S)-alpha-allyl-proline undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Oxidation Products: Epoxides, aldehydes.

Reduction Products: Saturated derivatives.

Substitution Products: Free amino derivatives.

Comparaison Avec Des Composés Similaires

Boc-(S)-alpha-allyl-proline can be compared with other Boc-protected amino acids and proline derivatives:

Boc-Proline: Similar in structure but lacks the allyl group, making it less versatile in certain reactions.

Boc-(S)-alpha-methyl-proline: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.

Boc-(S)-alpha-phenyl-proline: Contains a phenyl group, which imparts different electronic and steric properties compared to the allyl group.

Uniqueness: The presence of the allyl group in Boc-(S)-alpha-allyl-proline provides unique reactivity, allowing for the synthesis of a wide range of derivatives that are not accessible with other Boc-protected proline analogs. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

Boc-(S)-alpha-allyl-proline is a proline derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This compound serves as a versatile scaffold for the development of bioactive molecules, particularly in the synthesis of peptides and other complex organic compounds. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Characteristics

Boc-(S)-alpha-allyl-proline features an allylic substitution at the alpha position of the proline ring, which distinguishes it from other proline derivatives. This unique structural feature allows for distinct reactivity patterns, making it a valuable building block in synthetic chemistry.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Proline | Proline with Boc protection | Standard amino acid; lacks allylic functionality |

| Boc-(S)-4-methylproline | Methyl substitution on the 4-position | Different substitution pattern affecting reactivity |

| Boc-(R)-alpha-amino acid | General amino acid structure | Lacks the allylic group; broader applications |

| Boc-(S)-beta-alanine | Beta position amino acid | Different position of amino group affects properties |

| Boc-(S)-alpha-allyl-proline | Allylic substitution on proline | Distinct reactivity patterns not found in other derivatives |

While Boc-(S)-alpha-allyl-proline does not exhibit a specific mechanism of action on its own, it acts as a scaffold for developing various bioactive molecules. The biological activity of compounds derived from Boc-(S)-alpha-allyl-proline can vary widely depending on their specific sequences and side chain modifications. Research indicates that proline analogs play significant roles in modulating biological processes, particularly in cancer metabolism and neuroprotection.

Case Studies

-

Cancer Metabolism

- A study highlighted the role of proline metabolism in cancer progression, where enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) are implicated in tumor growth. Inhibition of these enzymes using proline analogs has shown promise in reducing cell proliferation in various cancer types, including breast and kidney cancers .

-

Neuroprotective Effects

- Research has demonstrated that proline derivatives can influence neurological conditions. For instance, compounds similar to Boc-(S)-alpha-allyl-proline have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .

-

Synthetic Applications

- The compound has been utilized in asymmetric synthesis processes, where it serves as a chiral building block for creating complex molecules with high enantioselectivity. This application is particularly relevant in drug development, where the chirality of compounds can significantly affect their biological activity .

Research Findings

Recent studies have focused on the synthesis and application of Boc-(S)-alpha-allyl-proline in various contexts:

- Synthesis Techniques : The synthesis typically involves multi-step reactions that include protection-deprotection strategies to maintain the integrity of the proline structure while introducing functional groups.

- Biological Screening : In vitro assays have been conducted to evaluate the efficacy of derivatives of Boc-(S)-alpha-allyl-proline against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLHNDSVVOEEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428036 | |

| Record name | Boc-(S)-alpha-allyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-59-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(S)-alpha-allyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-alpha -allyl-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.